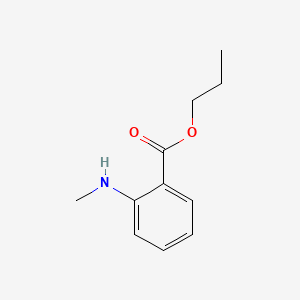

Benzoic acid, 2-(methylamino)-, propyl ester

Description

Benzoic acid, 2-(methylamino)-, propyl ester (CAS 55320-72-4) is an aromatic ester derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its IUPAC name is propyl 2-(methylamino)benzoate, and it features a methylamino (-NHCH₃) substituent at the ortho position of the benzene ring and a propyl ester group (-OPr) at the carboxylic acid position. The compound’s structure is characterized by the InChIKey FRPUEBLBJZHNFU-UHFFFAOYSA-N, which confirms its stereochemical uniqueness .

Its synthesis likely involves esterification of 2-(methylamino)benzoic acid with propanol under acidic or enzymatic conditions, analogous to methods described for similar esters (e.g., 3-amino-4-methyl benzoic acid isopropyl ester in ).

Properties

CAS No. |

55320-72-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

propyl 2-(methylamino)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

FRPUEBLBJZHNFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzoic Acid, 2-(Methylamino)-, Propyl Ester

Compound Overview

Preparation Methods

General Synthetic Route

The synthesis of this compound typically proceeds via Fischer esterification or related esterification techniques, starting from 2-(methylamino)benzoic acid and n-propanol. The methylamino group is introduced either before or after esterification, depending on the chosen route.

Fischer Esterification

Reaction Scheme:

$$

\text{2-(Methylamino)benzoic acid} + \text{n-propanol} \xrightarrow{\text{acid catalyst, heat}} \text{propyl 2-(methylamino)benzoate} + \text{H}_2\text{O}

$$

- Combine 2-(methylamino)benzoic acid and excess n-propanol in a reaction vessel.

- Add a catalytic amount of concentrated sulfuric acid or another strong acid.

- Heat under reflux (typically 120–140°C) for several hours.

- Remove water formed during the reaction, often using a Dean-Stark apparatus.

- Cool, neutralize, and extract the ester with an organic solvent.

- Purify by distillation or recrystallization.

Alternative Esterification Using Activated Esters

Some routes utilize activated derivatives such as acid chlorides or mixed anhydrides to enhance reactivity, especially when the amino group is sensitive to strong acid.

- Convert 2-(methylamino)benzoic acid to its acid chloride using thionyl chloride.

- React the acid chloride with n-propanol in the presence of a base (e.g., pyridine) at low temperature.

- Isolate and purify the ester.

| Step | Reagent/Condition | Yield (%) | |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, 0–5°C | 90–95 | |

| Esterification | n-Propanol, pyridine, 0–25°C | 75–85 |

Patented and Industrial Methods

Recent patents describe optimized industrial methods for preparing benzoic acid esters, including those with amino substituents:

- Catalytic Esterification in Aromatic Solvent:

- Benzoic acid derivatives and alcohol are reacted in the presence of a metal-containing catalyst (e.g., zinc or tin salts) and an aromatic solvent.

- The process temperature is increased stepwise (180–250°C).

- Unreacted acid is removed by vacuum distillation with the solvent, then recycled.

- The crude ester is neutralized, washed, filtered, and dried.

- High yield (up to 90%)

- Efficient removal and recycling of starting materials

- Short reaction times (up to 3 hours at high temperature)

| Parameter | Value/Range | |

|---|---|---|

| Catalyst | Metal salts (Zn, Sn) | |

| Solvent | Aromatic (e.g., toluene) | |

| Temperature | 180–250°C (stepwise) | |

| Reaction Time | 2–3 h (at max temp) | |

| Yield | 85–92% |

Literature Examples

Organic and Biomolecular Chemistry (2011):

- Synthesis of related anthranilate esters (including N-methyl derivatives) via standard esterification in the presence of acid catalysts and alcohols.

- Yields reported in the 60–80% range for small-scale laboratory preparations.

Research Discoveries and Optimization

Catalyst Choice:

Metal-containing catalysts (e.g., ZnCl₂, SnCl₂) can significantly accelerate esterification and improve yields, especially for sterically hindered or electronically deactivated acids.Solvent Effects:

Aromatic solvents facilitate the removal of water and unreacted acid, allowing for higher purity and easier product isolation.Temperature Control:

Stepwise temperature increase prevents decomposition of sensitive substituents (such as the methylamino group) and optimizes conversion rates.Yield Optimization:

The use of acid chlorides generally provides higher yields but requires careful handling to avoid side reactions with the amino group.

Summary Data Table: Preparation Methods Comparison

| Method | Key Reagents/Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | Acid, alcohol, strong acid, heat | 60–80 | Simple, scalable | Acid-sensitive groups |

| Acid Chloride Route | Acid chloride, alcohol, base | 75–85 | Higher yield, mild conditions | Extra step, hazardous reagents |

| Catalytic Aromatic Solvent | Metal catalyst, aromatic solvent, heat | 85–92 | Industrial scale, efficient | Specialized equipment |

Chemical Reactions Analysis

2-(Methylamino)benzoic acid propyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form 2-(Methylamino)benzoic acid and propanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The methylamino group can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Scientific Research Applications

Pharmaceutical Applications

-

Local Anesthetics :

Benzoic acid derivatives, including 2-(methylamino)-, propyl ester, have been explored for their potential as local anesthetics. These compounds exhibit high effectiveness with relatively low toxicity and are less irritating than traditional anesthetics. They can be applied via infiltration or injection for surface anesthesia, particularly in ophthalmic applications . -

Psychotherapeutic Agents :

Research indicates that certain esters of benzoic acid can act as psychotherapeutic agents. For example, studies have shown that compounds similar to benzoic acid, 2-(methylamino)-, propyl ester improve learning and memory retention in experimental animals. These findings suggest a potential application in treating cognitive disorders . -

Spasmolytic Activity :

The compound has demonstrated spasmolytic properties in preclinical studies. Tests on isolated rabbit ileum showed that it could effectively inhibit contractions induced by spasmogens like acetylcholine and histamine. This property suggests its utility in treating gastrointestinal disorders .

Synthesis and Derivative Research

The synthesis of this compound typically involves the reaction of benzoic acid with propyl alcohol in the presence of a catalyst. Various methods have been documented for synthesizing related compounds that exhibit similar biological activities .

Case Study: Synthesis Methodology

A notable synthesis method involves using concentrated sulfuric acid as a catalyst to facilitate the esterification process at elevated temperatures. The resulting compound can then be purified through recrystallization or distillation techniques .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. These studies indicate that the compound exhibits low toxicity levels with an oral LD50 ranging from 500 to 700 mg/kg in mice, making it a candidate for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzoic acid propyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The methylamino group at the ortho position distinguishes the target compound from simpler esters (e.g., propyl benzoate) and para-substituted analogs (e.g., Nipagin P).

- Ester Chain Impact : The 2-methylpropyl ester analog (CAS 65505-24-0) has a branched alkyl chain, increasing molecular weight and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability .

Regulatory and Toxicity Considerations

- Regulatory Status: Propyl benzoate derivatives (e.g., methyl and ethyl esters) are regulated under a group tolerable oral intake (TOI) of 5 mg/kg body weight (as benzoic acid) by JECFA, suggesting shared metabolic pathways via hydrolysis to benzoic acid . However, the methylamino substituent in the target compound may alter its metabolic fate and toxicity profile.

- Toxicity Data Gaps: No explicit toxicity data were found for the target compound. By analogy, 4-hydroxybenzoic acid propyl ester (Nipagin P) shows moderate toxicity in rodent studies, but the methylamino group’s impact remains speculative .

Biological Activity

Benzoic acid, 2-(methylamino)-, propyl ester (commonly referred to as PABA propyl ester) is an organic compound with significant biological activity. It is a derivative of para-aminobenzoic acid (PABA) and has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a benzoic acid core with a propyl ester and a methylamino group, which contributes to its unique biological properties.

Benzoic acid derivatives, including PABA propyl ester, primarily function through the following mechanisms:

- Inhibition of Enzymatic Activity : PABA is known to inhibit the enzyme dihydropteroate synthase, which is crucial in the biosynthesis of folate in bacteria. This inhibition can lead to bacteriostatic effects.

- Antioxidant Properties : Some studies suggest that PABA derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

- Photoprotective Effects : PABA has been used in sunscreens due to its ability to absorb UV radiation, potentially preventing skin damage.

Antimicrobial Effects

PABA and its esters have shown antimicrobial properties against various pathogens. A study demonstrated that PABA derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting folate synthesis pathways .

Case Studies

- Antibacterial Efficacy : In a study examining the antibacterial activity of various PABA derivatives, benzoic acid propyl ester was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at concentrations as low as 50 µg/mL .

- Photoprotective Study : A clinical trial assessed the effectiveness of PABA propyl ester in sunscreen formulations. Results indicated that formulations containing this compound provided enhanced protection against UV-induced erythema compared to those without it .

- Antioxidant Activity : Research has shown that PABA propyl ester exhibits significant antioxidant activity in vitro. It was able to scavenge free radicals effectively, indicating potential applications in cosmetic formulations aimed at reducing oxidative stress on skin cells .

Toxicity and Safety Profile

While PABA derivatives are generally considered safe for use in cosmetics and pharmaceuticals, some individuals may experience allergic reactions or skin sensitivities. Regulatory bodies have established acceptable daily intake levels for these compounds in food and cosmetic products .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for benzoic acid, 2-(methylamino)-, propyl ester, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with esterification of 2-(methylamino)benzoic acid using propanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC).

- Step 2 : Optimize temperature (60–80°C) and molar ratios (acid:alcohol = 1:3) to maximize yield. Use reflux with a Dean-Stark trap to remove water and shift equilibrium.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95% peak area).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodology :

-

NMR : Focus on ¹H NMR for methylamino protons (δ 2.8–3.2 ppm, singlet) and ester propyl group (δ 0.9–1.1 ppm for CH₃, δ 1.5–1.7 ppm for CH₂, δ 4.0–4.2 ppm for OCH₂). ¹³C NMR should confirm carbonyl (C=O at ~170 ppm) and aromatic carbons.

-

FT-IR : Look for ester C=O stretch (~1740 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion.

Table 1 : Key Characterization Parameters

Technique Target Signal Diagnostic Value ¹H NMR δ 2.8–3.2 ppm (N-CH₃) Confirms methylamino substitution FT-IR 1740 cm⁻¹ (C=O) Validates ester formation HPLC (C18 column) Retention time ~8.2 min Purity assessment

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology :

- Step 1 : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C.

- Step 2 : Sample at intervals (0, 24, 48 hrs) and analyze degradation via HPLC.

- Step 3 : Calculate half-life (t₁/₂) using first-order kinetics. Expected outcome : Hydrolysis accelerates under alkaline conditions (pH >8) due to ester lability .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. What experimental designs are suitable for identifying degradation pathways under oxidative stress?

- Methodology :

- Step 1 : Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) in a photoreactor.

- Step 2 : Use LC-MS/MS to detect degradation products (e.g., benzoic acid derivatives via ester cleavage).

- Step 3 : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict reactive sites and validate with experimental data .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How can molecular docking studies elucidate interactions between this compound and serum albumin?

- Methodology :

- Step 1 : Obtain albumin’s crystal structure (PDB ID: 1BM0). Prepare the ligand by optimizing geometry at the PM6 level.

- Step 2 : Use AutoDock Vina for docking simulations. Set grid box to cover Sudlow’s Site I.

- Step 3 : Analyze binding energy (ΔG ≤ -6 kcal/mol suggests strong interaction) and hydrogen-bonding patterns. Compare with experimental fluorescence quenching data.

Q. How should researchers resolve contradictions in solubility data across different studies?

- Methodology :

- Step 1 : Replicate solubility tests (shake-flask method) in identical solvents (e.g., DMSO, water) and temperatures (25°C ± 0.5).

- Step 2 : Apply statistical tools (ANOVA, p < 0.05) to assess variability. Check for impurities via DSC (melting point deviation >2°C indicates contamination).

- Step 3 : Cross-validate with computational solubility predictors (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.